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Compound of Interest

Compound Name: 360A

Cat. No.: B15584641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Compound 360A is a potent G-quadruplex stabilizer and telomerase inhibitor, demonstrating

significant cytotoxic effects against various glioma cell lines.[1][2][3][4][5] As a member of the

2,6-pyridine-dicarboxamide derivative series, 360A exhibits high affinity and selectivity for G-

quadruplex structures, which are enriched in telomeric regions and oncogene promoters.[1]

This targeted action leads to telomere dysfunction, induction of DNA damage responses, cell

cycle arrest, and ultimately, apoptosis in glioma cells. These application notes provide detailed

protocols for evaluating the efficacy of 360A in glioma cell lines.

Compound Information
Compound Name: 360A

Chemical Name: 3,3'-((pyridine-2,6-dicarbonyl)bis(azanediyl))bis(1-methylquinolin-1-ium)

Mechanism of Action: G-quadruplex stabilizer, Telomerase inhibitor[3][4][5]

Molecular Formula: C₂₇H₂₃N₅O₂²⁺

CAS Number: 794458-56-3
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Data Presentation: Efficacy of 360A in Glioma Cell
Lines
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of

360A in various human glioma cell lines after a 72-hour incubation period.

Cell Line Glioma Subtype IC₅₀ (µM) Notes

T98G Glioblastoma 4.8 ± 1.1 [3][4][5]

CB193 Glioblastoma 3.9 ± 0.4 [3][4][5]

U118-MG Glioblastoma 8.4 ± 0.5 [3][4][5]

SAOS-2
Osteosarcoma (used

for comparison)
>15 [3][4][5]

Primary Astrocytes Normal Brain Cells 17.4 ± 1.2

Demonstrates

selectivity for cancer

cells.[3][4][5]

Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of 360A on glioma cell lines.

Materials:

Glioma cell lines (e.g., T98G, U118-MG)

Complete cell culture medium (e.g., DMEM with 10% FBS)

360A compound

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well plates
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Multichannel pipette

Plate reader

Procedure:

Cell Seeding:

Trypsinize and count glioma cells.

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

Compound Treatment:

Prepare serial dilutions of 360A in complete medium. A suggested range is 0.1 µM to 50

µM.

Include a vehicle control (DMSO) at a concentration equivalent to the highest 360A
concentration.

Remove the old medium from the wells and add 100 µL of the prepared 360A dilutions or

vehicle control.

Incubate for 72 hours.

MTT Assay:

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a plate reader.

Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle control.

Plot a dose-response curve and determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI
Staining)
This protocol quantifies the induction of apoptosis by 360A.

Materials:

Glioma cells treated with 360A (at IC₅₀ concentration) and a vehicle control.

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer).

Flow cytometer.

Procedure:

Cell Preparation:

Treat cells with 360A for 48-72 hours.

Harvest both adherent and floating cells.

Wash cells twice with cold PBS.

Staining:

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry:
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Analyze the cells by flow cytometry within one hour of staining.

Annexin V-FITC positive, PI negative cells are in early apoptosis.

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide
Staining)
This protocol determines the effect of 360A on cell cycle distribution.

Materials:

Glioma cells treated with 360A and a vehicle control.

70% cold ethanol.

Propidium Iodide (PI) staining solution (containing PI and RNase A).

Flow cytometer.

Procedure:

Cell Fixation:

Treat cells with 360A for 24-48 hours.

Harvest cells and wash with PBS.

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

Store at -20°C for at least 2 hours.

Staining:

Centrifuge the fixed cells and wash with PBS.

Resuspend the cell pellet in PI staining solution.
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Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry:

Analyze the DNA content by flow cytometry.

The distribution of cells in G0/G1, S, and G2/M phases is determined based on

fluorescence intensity.

Protocol 4: Western Blot Analysis
This protocol is for detecting changes in protein expression related to apoptosis and cell cycle

regulation following 360A treatment.

Materials:

Glioma cells treated with 360A and a vehicle control.

RIPA lysis buffer with protease and phosphatase inhibitors.

BCA protein assay kit.

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Cyclin D1, CDK4, p21, p27,

and a loading control like β-actin or GAPDH).

HRP-conjugated secondary antibodies.

ECL substrate and imaging system.

Procedure:

Protein Extraction:

Treat cells with 360A for 24-72 hours.

Lyse cells in RIPA buffer.
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Determine protein concentration using the BCA assay.

SDS-PAGE and Transfer:

Denature protein lysates and run on an SDS-PAGE gel.

Transfer proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate with primary antibodies overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibodies.

Detection:

Apply ECL substrate and visualize bands using an imaging system.

Quantify band intensities and normalize to the loading control.

Visualizations
Signaling Pathways Affected by 360A in Glioma Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15584641?utm_src=pdf-custom-synthesis
https://pieperlab.ucsf.edu/research/telomere-dysfunction-and-cell-death
https://pieperlab.ucsf.edu/research/telomere-dysfunction-and-cell-death
https://pmc.ncbi.nlm.nih.gov/articles/PMC10326479/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10326479/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8643448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC317024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC317024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2394478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2394478/
https://www.benchchem.com/product/b15584641#effective-concentrations-of-360a-for-glioma-cell-lines
https://www.benchchem.com/product/b15584641#effective-concentrations-of-360a-for-glioma-cell-lines
https://www.benchchem.com/product/b15584641#effective-concentrations-of-360a-for-glioma-cell-lines
https://www.benchchem.com/product/b15584641#effective-concentrations-of-360a-for-glioma-cell-lines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15584641?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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